4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE
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Overview
Description
4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE is an organic compound with the molecular formula C14H13NO2S It is a derivative of nitrobenzene, where the benzene ring is substituted with a benzylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE typically involves a multi-step process starting from benzene derivatives. One common method includes the nitration of a benzene derivative to introduce the nitro group, followed by the introduction of the benzylsulfanyl group through a substitution reaction. The methyl group can be introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE depends on the specific application. In chemical reactions, the benzylsulfanyl group can act as a nucleophile, participating in substitution reactions. The nitro group can undergo reduction to form an amine, which can further react with other compounds. The molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylsulfanyl-4-methyl-1-nitrobenzene
- 1-Benzylsulfanyl-4-nitrobenzene
- 2-Benzylthio-5-nitrobenzonitrile
Uniqueness
4-(BENZYLSULFANYL)-2-METHYL-1-NITROBENZENE is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a benzylsulfanyl group and a nitro group on the benzene ring provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-benzylsulfanyl-2-methyl-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBJEURUBRKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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